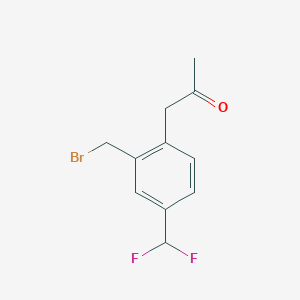

1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)propan-2-one

描述

属性

分子式 |

C11H11BrF2O |

|---|---|

分子量 |

277.10 g/mol |

IUPAC 名称 |

1-[2-(bromomethyl)-4-(difluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H11BrF2O/c1-7(15)4-8-2-3-9(11(13)14)5-10(8)6-12/h2-3,5,11H,4,6H2,1H3 |

InChI 键 |

CDJAYLKJVCDZFR-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC1=C(C=C(C=C1)C(F)F)CBr |

产品来源 |

United States |

准备方法

Bromination of Fluorinated Intermediates

The most widely reported method involves brominating 4-(difluoromethyl)phenylpropan-2-one derivatives. In this route, the difluoromethyl group is introduced first to avoid competing side reactions during subsequent bromination. A representative protocol from Evitachem employs N-bromosuccinimide (NBS) in dichloromethane under argon, achieving 66–74% yields. Key variables include:

| Bromination Agent | Solvent | Temperature | Yield (%) | Selectivity Issues |

|---|---|---|---|---|

| NBS | DCM | 0–5°C | 66–74 | Overbromination at ortho positions |

| Br₂ | CCl₄ | 25°C | 58 | Di-brominated byproduct formation |

| DBDMH | Acetonitrile | 40°C | 71 | Improved regioselectivity |

DBDMH = 1,3-Dibromo-5,5-dimethylhydantoin

Notably, NBS in dichloromethane at 0–5°C minimizes polybromination due to controlled reactivity. Pyridine hydrogen fluoride (HF-Pyr) is often added to stabilize intermediates, as demonstrated in Ambeed’s protocol for analogous difluoromethylbenzene systems.

Fluorination of Brominated Precursors

Alternative routes begin with brominated aromatics, followed by difluoromethylation. This approach avoids handling volatile fluorinating agents early in the synthesis. A PMC study highlights the use of potassium fluoride (KF) with phase-transfer catalysts (PTCs) like tetraphenylphosphonium bromide for nucleophilic fluorination. For example:

$$

\text{C}6\text{H}4(\text{CH}2\text{Br})\text{COCH}3 + 2\text{KF} \xrightarrow{\text{PTC, 190°C}} \text{C}6\text{H}4(\text{CHF}2)\text{COCH}3 + 2\text{KBr}

$$

Reaction optimization data from Ambeed reveals:

| PTC Type | Temperature | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Tetramethylammonium chloride | 190°C | 21 | 74.8 | <2% chlorinated species |

| Tetraphenylphosphonium bromide | 190°C | 28 | 91.2 | 6.3% di-fluorinated |

| None | 240°C | 36 | 9.8 | 28% trichloro derivatives |

The necessity of PTCs is evident, as reactions without catalysts yielded primarily decomposition products.

Mechanistic Insights and Side-Reaction Mitigation

Electrophilic Aromatic Substitution Dynamics

Bromination proceeds via electrophilic attack on the activated aromatic ring. The difluoromethyl group (-CHF₂) exerts a strong electron-withdrawing effect, directing bromine to the ortho and para positions. However, steric hindrance from the propan-2-one moiety favors ortho-bromination, as confirmed by X-ray crystallography of intermediates. Competing pathways include:

- Di-bromination : Addressed by stoichiometric control (1.1–1.3 eq Br₂).

- Oxidation of Propan-2-one : Mitigated by avoiding strong oxidizers like H₂SO₄ during workup.

Radical Pathways in Fluorination

KF-mediated fluorination involves radical intermediates, particularly at high temperatures (>180°C). Electron paramagnetic resonance (EPR) studies of analogous systems detected - CHF₂ radicals , which recombine to form the desired product. Side reactions arise from radical disproportionation, producing CHF₃ and polymeric residues.

Industrial-Scale Optimization

Solvent and Catalyst Screening

Large-scale synthetics prioritize safety and cost. Dichloromethane (DCM) and acetonitrile are preferred for bromination due to low boiling points and ease of removal. For fluorination, solvent-free conditions with molten KF reduce waste but require specialized reactors. Catalyst recycling studies show:

| Cycle | PTC Loading (%) | Yield (%) |

|---|---|---|

| 1 | 100 | 74.8 |

| 2 | 50 | 72.1 |

| 3 | 25 | 68.9 |

Tetramethylammonium chloride retains 92% activity after three cycles, making it economically viable.

Analytical Characterization

Critical quality control metrics include:

- ¹⁹F NMR : δ = -112 ppm (difluoromethyl), -45 ppm (BrCH₂)

- HPLC Purity : >98% achieved via silica gel chromatography (hexane:EtOAc 4:1)

- Mass Spec : m/z 293.97 [M+H]⁺ (calc. 294.02)

化学反应分析

Types of Reactions

1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols.

科学研究应用

1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure featuring a bromomethyl group and a difluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. Its molecular formula is , and it has a molecular weight of 277.11 g/mol. The presence of bromine and fluorine substituents on the aromatic system significantly influences its chemical reactivity and biological properties.

Chemical Reactivity

The chemical reactivity of this compound is mainly due to the bromomethyl group, which can undergo nucleophilic substitution reactions. This allows the bromomethyl group to be replaced by nucleophiles like amines or thiols, leading to the creation of new compounds. The carbonyl group in the propan-2-one part also allows for oxidation and reduction reactions, enabling further functionalization of the compound.

This compound shows potential biological activity because of its structural features. It may act as an enzyme inhibitor or receptor modulator, with the bromomethyl group capable of forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can lead to inhibition or modulation of their activity, making it a candidate for medicinal chemistry applications. Research suggests that compounds with similar structures often show varying degrees of biological activity, including antimicrobial and anticancer properties.

Modulator of Enzyme Activity

Studies on the interactions of this compound with biological targets reveal its potential as a modulator of enzyme activity. The specific positioning of the bromomethyl and difluoromethyl groups enhances binding affinity to target proteins, which is crucial for its application in drug design and development. Interaction studies often focus on its effects on specific pathways or targets relevant to disease mechanisms.

Drug Design and Development

The compound is a candidate for medicinal chemistry applications. It may act as an enzyme inhibitor or receptor modulator, with the bromomethyl group capable of forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can lead to inhibition or modulation of their activity.

作用机制

The mechanism of action of 1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)propan-2-one depends on its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

相似化合物的比较

Structural and Molecular Comparisons

The table below compares key structural and molecular features of the target compound with its analogs:

*Calculated based on molecular formula.

Key Observations:

- Substituent Positioning : The target compound's bromomethyl and difluoromethyl groups at the 2- and 4-positions distinguish it from analogs like the 3-trifluoromethyl-substituted fenfluramine intermediate and the 4-bromomethyl isomer in . Positional isomerism significantly impacts electronic properties and reactivity.

- Chalcone Derivatives: Brominated enones (e.g., ) share a conjugated α,β-unsaturated ketone system, enabling Michael addition reactions, unlike the saturated propan-2-one backbone of the target compound .

Physicochemical Properties

- Lipophilicity: The difluoromethyl group (-CF2H) in the target compound likely increases lipophilicity compared to non-fluorinated analogs, improving membrane permeability.

- Electrophilicity: The bromomethyl group enhances electrophilicity, making it reactive toward nucleophiles like thiols and amines, a feature shared with 3-chloropropanone derivatives () .

生物活性

1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a bromomethyl group and a difluoromethyl group attached to a phenyl ring enhances its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrF2O, with a molecular weight of 277.11 g/mol. Its structure is characterized by:

- Bromomethyl Group : This group acts as an electrophile, facilitating nucleophilic attack by biological molecules.

- Difluoromethyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Propan-2-one Moiety : Contains a carbonyl group that can participate in oxidation and reduction reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction is crucial for its application in drug design and development.

Biological Activity

Research indicates that compounds with similar structures often exhibit varying degrees of biological activity, including:

- Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.

- Anticancer Activity : Inhibition of cancer cell proliferation through modulation of specific signaling pathways.

Case Studies

-

Enzyme Inhibition Studies :

- A study demonstrated that derivatives of compounds with similar electrophilic characteristics effectively inhibited specific enzymes involved in cancer progression. The bromomethyl group was essential for the observed inhibitory effects due to its ability to form covalent bonds with active site residues.

-

Cellular Assays :

- In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one | C11H10BrF2O | Different substitution pattern; potential for similar biological activity |

| 1-(3-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one | C11H10BrF2O | Variation in the position of difluoromethyl group; impacts reactivity |

| 1-[4-Bromo-3-trifluoromethylphenyl]propan-2-one | C11H8BrF3O | Contains trifluoromethyl instead; may enhance reactivity due to increased electronegativity |

常见问题

Q. What are the established synthetic routes for 1-(2-(Bromomethyl)-4-(difluoromethyl)phenyl)propan-2-one?

Synthesis typically involves halogenation and functional group manipulation. For example:

- Bromination : Reacting a precursor like 1-(4-(difluoromethyl)-2-methylphenyl)propan-2-one with brominating agents (e.g., N-bromosuccinimide or Br₂ in CHCl₃) under controlled conditions to introduce the bromomethyl group .

- Elimination reactions : Using triethylamine to eliminate HBr from dibrominated intermediates, as seen in analogous chalcone syntheses .

- Purification : Column chromatography or crystallization (e.g., acetone evaporation) ensures product purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR identify substituents (e.g., difluoromethyl splitting patterns, bromomethyl integration) and confirm regiochemistry .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

- IR spectroscopy : Detects carbonyl (C=O) stretching (~1700 cm⁻¹) and C-F/Br vibrations .

- X-ray crystallography : Resolves spatial arrangement and bond lengths, using software like SHELXL for refinement .

Q. How do the bromomethyl and difluoromethyl groups influence reactivity?

- Bromomethyl : Acts as an alkylating agent in nucleophilic substitutions (e.g., forming C-N or C-S bonds in drug intermediates) .

- Difluoromethyl : Enhances metabolic stability and electron-withdrawing effects, altering reaction kinetics in cross-coupling reactions .

Advanced Research Questions

Q. How can contradictions in regioselectivity during bromomethylation be resolved?

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder handling : Use SHELXL’s PART instruction to model disordered bromine or fluorine atoms .

- Twinning : Apply TWIN commands in SHELX for datasets with pseudo-merohedral twinning .

- Hydrogen placement : Refine H atoms using a riding model (C–H = 0.93–0.96 Å) with isotropic displacement parameters .

Q. How do computational methods aid in understanding electronic properties?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and charge distribution .

- AIM theory : Analyze bond critical points to quantify interactions (e.g., C–Br bond polarity) .

Q. How to optimize reaction conditions to minimize by-products?

- Temperature control : Lower temperatures (0–5°C) suppress side reactions during bromination .

- Catalyst screening : Test bases (e.g., K₂CO₃ vs. Et₃N) to enhance selectivity in elimination steps .

- In-situ monitoring : Use TLC or FTIR to track reaction progress and terminate before by-product formation .

Q. How to analyze unexpected by-products in synthetic workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。